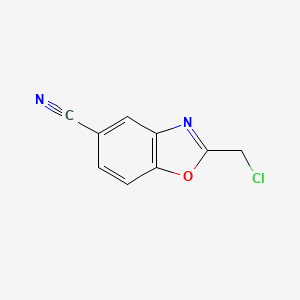

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile

説明

BenchChem offers high-quality 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJGTMOTYBEPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C#N)N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a robust and efficient synthetic pathway for 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The benzoxazole moiety is a privileged structure in numerous biologically active compounds, and the inclusion of a reactive chloromethyl group at the 2-position, along with a nitrile functionality, offers a versatile platform for further chemical elaboration and the development of novel molecular entities.

This document delves into the strategic considerations behind the chosen synthetic route, provides detailed, step-by-step experimental protocols, and offers insights into the characterization of the key intermediates and the final product.

Strategic Overview: A Two-Step Approach

The synthesis of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is most effectively achieved through a two-step sequence, commencing with a commercially available starting material. The core logic of this pathway is as follows:

-

Formation of the Key Intermediate (3-Amino-4-hydroxybenzonitrile): The synthesis begins with the regioselective nitration of 4-acetamidobenzonitrile, followed by acidic hydrolysis of the acetamido group to yield 4-amino-3-nitrobenzonitrile. Subsequent reduction of the nitro group furnishes the crucial ortho-aminophenol precursor, 3-amino-4-hydroxybenzonitrile. This precursor possesses the necessary ortho-amino and hydroxyl functionalities for the subsequent benzoxazole ring formation, with the nitrile group correctly positioned to be at the 5-position of the final heterocyclic system.

-

Chloroacetylation and Cyclocondensation: The final step involves the reaction of 3-amino-4-hydroxybenzonitrile with chloroacetyl chloride. This reaction proceeds via an initial N-acylation to form an intermediate ortho-hydroxy amide. This intermediate, under the reaction conditions, undergoes an intramolecular cyclization and dehydration to afford the target molecule, 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile.

This synthetic strategy is advantageous due to the accessibility of the starting materials, the generally high yields of the individual steps, and the straightforward nature of the chemical transformations.

Visualizing the Synthesis Pathway

Caption: Overall synthetic workflow for 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile.

Detailed Experimental Protocols

Part 1: Synthesis of 3-Amino-4-hydroxybenzonitrile

This precursor can be synthesized from 4-acetamidobenzonitrile in a two-step process involving nitration and subsequent hydrolysis. An alternative, and often preferred, route involves the reduction of the commercially available 4-amino-3-nitrobenzonitrile.

Method A: From 4-Acetamidobenzonitrile

Step 1a: Synthesis of 4-Acetamido-3-nitrobenzonitrile

-

Rationale: The acetamido group directs the incoming nitro group to the ortho position due to its ortho-, para-directing nature, and the para position being blocked. Concentrated sulfuric acid is used as both the solvent and the catalyst for the nitration reaction with potassium nitrate.

-

Procedure:

-

To a flask maintained at a temperature not exceeding 10°C, cautiously add 4-acetamidobenzonitrile (9.40 g) to concentrated sulfuric acid (80 ml).[1]

-

While vigorously stirring and maintaining the low temperature, add potassium nitrate in small portions.[1]

-

Continue stirring the reaction mixture at 5°-10°C for 2 hours.[1]

-

Carefully pour the reaction mixture into ice-water.

-

Collect the precipitated crystals by suction filtration.

-

Step 1b: Hydrolysis to 4-Amino-3-nitrobenzonitrile

-

Rationale: The acetamido group of the product from the previous step is hydrolyzed under acidic conditions to reveal the free amine.

-

Procedure:

Method B: Reduction of 4-Amino-3-nitrobenzonitrile

-

Rationale: The reduction of the nitro group to an amine is a standard transformation. A variety of reducing agents can be employed for this purpose.[2] This method is often more direct as 4-amino-3-nitrobenzonitrile is a readily available starting material.[3]

-

Representative Procedure (using SnCl₂/HCl):

-

In a round-bottom flask, dissolve 4-amino-3-nitrobenzonitrile in a suitable solvent such as ethanol.

-

Add a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-diaminobenzonitrile.

-

Step 2: Diazotization and Hydrolysis to 3-Amino-4-hydroxybenzonitrile

-

Rationale: The newly formed amino group at the 3-position is selectively diazotized and subsequently hydrolyzed to a hydroxyl group to furnish the desired ortho-aminophenol.

-

Procedure:

-

Dissolve the 3,4-diaminobenzonitrile in an aqueous solution of sulfuric acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, keeping the temperature below 5°C.

-

After the addition is complete, continue stirring at low temperature for a short period.

-

Gently heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.

-

Cool the mixture and neutralize with a suitable base.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 3-amino-4-hydroxybenzonitrile.

-

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 4-Amino-3-nitrobenzonitrile | C₇H₅N₃O₂ | 163.14 | Yellow solid |

| 3-Amino-4-hydroxybenzonitrile | C₇H₆N₂O | 134.14 | Off-white to light brown solid |

Part 2: Synthesis of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile

This transformation is achieved via the reaction of 3-amino-4-hydroxybenzonitrile with chloroacetyl chloride, which leads to both acylation and subsequent cyclization to the benzoxazole ring.

-

Rationale: Chloroacetyl chloride is a highly reactive acylating agent that readily reacts with the amino group of the ortho-aminophenol. The resulting N-(2-cyano-5-hydroxyphenyl)-2-chloroacetamide intermediate can then undergo an acid-catalyzed intramolecular cyclization. The hydroxyl group attacks the amide carbonyl, and subsequent dehydration leads to the formation of the stable benzoxazole ring.

-

Procedure:

-

In a three-necked flask equipped with a stirrer and a dropping funnel, dissolve 3-amino-4-hydroxybenzonitrile in a suitable inert solvent, such as 1,2-dichloroethane.[4]

-

Cool the solution to 0-10°C in an ice bath.[4]

-

Slowly add a solution of chloroacetyl chloride in the same solvent. A molar ratio of approximately 1:2 to 1:3.5 of the aminophenol to chloroacetyl chloride is often employed to ensure complete reaction.[4]

-

Maintain the dropping time between 30 to 90 minutes.[4]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 45-85°C) for 1 to 4 hours, or until the reaction is complete as monitored by TLC.[4]

-

Upon completion, cool the reaction mixture and quench with water or an aqueous basic solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).

-

Characterization and Data

The structural confirmation of the synthesized compounds relies on standard spectroscopic techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (in CDCl₃, δ ppm) | Expected ¹³C NMR Signals (in CDCl₃, δ ppm) |

| 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile | C₉H₅ClN₂O | 192.61 | ~4.8 (s, 2H, -CH₂Cl), ~7.5-8.0 (m, 3H, Ar-H) | ~42 (-CH₂Cl), ~110-155 (Ar-C and C=N), ~118 (-CN) |

| 2-(Chloromethyl)-1,3-benzoxazole (for comparison) | C₈H₆ClNO | 167.59 | 4.79 (s, 2H), 7.35-7.40 (m, 2H), 7.55-7.58 (m, 1H), 7.72-7.75 (m, 1H) | Not readily available |

Note: The expected NMR shifts are estimations based on the parent compound and related structures. Actual values may vary.

Safety and Handling

-

Chloroacetyl chloride is highly corrosive, a lachrymator, and reacts violently with water. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

Concentrated acids (H₂SO₄, HCl) are highly corrosive. Handle with care and appropriate PPE.

-

Nitration reactions can be highly exothermic. Strict temperature control is crucial to prevent runaway reactions.

-

Organic solvents are flammable and should be handled away from ignition sources.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile. The choice of starting materials and the two-step approach offer a practical route for researchers in drug discovery and materials science to access this versatile building block. The reactive chloromethyl group serves as a handle for a wide array of subsequent chemical modifications, enabling the synthesis of diverse libraries of novel compounds for biological screening and other applications. Adherence to the detailed protocols and safety precautions outlined herein is essential for the successful and safe execution of this synthesis.

References

- Kumar, D., Rudrawar, S., & Chakraborti, A. K. (2008). One-Pot Synthesis of 2-Substituted Benzoxazoles Directly from Carboxylic Acids. Australian Journal of Chemistry, 61(11), 881-887.

- CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents. (n.d.).

- Soni, S., Sahiba, N., Teli, S., Teli, P., Agarwal, L. K., & Agarwal, S. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(34), 23697-23724.

-

Synthesis of 4-amino-3-nitrobenzonitrile. PrepChem.com. (2017). Retrieved January 23, 2026, from [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 3. 4-Amino-3-nitrobenzonitrile, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. CN101121673A - Technique for synthesizing o-chloroacetaminophenol - Google Patents [patents.google.com]

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile mechanism of action discovery

An In-depth Technical Guide to Elucidating the Mechanism of Action for 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile

Preface: Charting a Course for a Novel Chemical Entity

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is a novel chemical entity, not extensively characterized in the public scientific literature. This guide, therefore, serves as a strategic framework for the de novo discovery of its mechanism of action (MoA). We will proceed from foundational principles, leveraging the compound's distinct structural features—the benzoxazole core, a reactive chloromethyl group, and a carbonitrile moiety—to construct and test viable mechanistic hypotheses. This document is intended for drug discovery and development scientists, providing a roadmap from initial hypothesis to validated mechanism.

Part 1: Structural Analysis and Hypothesis Generation

The rational discovery of a drug's MoA begins with an analysis of its chemical structure. The structure of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile provides critical clues to its potential biological activity.

-

The Benzoxazole Core: The benzoxazole scaffold is a privileged structure in medicinal chemistry, found in a wide array of biologically active compounds with activities including anticancer, antimicrobial, and antiviral effects. Its rigid, planar structure is adept at fitting into protein binding pockets.

-

The Electrophilic Chloromethyl Group: The chloromethyl group is a key reactive feature. It is an electrophile, meaning it is susceptible to attack by nucleophiles. In a biological context, the nucleophiles are often the side chains of amino acids like cysteine, lysine, or histidine found in proteins. This strongly suggests a hypothesis that the compound may act as a covalent inhibitor , forming an irreversible bond with its protein target.

-

The Carbonitrile Moiety: The nitrile group is a versatile functional group. It can act as a hydrogen bond acceptor, contribute to the molecule's polarity and pharmacokinetic properties, or potentially be metabolized.

Based on this analysis, our primary working hypothesis is that 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile acts as a covalent inhibitor of a yet-to-be-identified protein target. The following sections outline a comprehensive strategy to identify this target and elucidate the downstream consequences of its inhibition.

Part 2: A Multi-pronged Approach to Target Identification

Identifying the specific protein target of a novel compound is a critical step.[1][2] Given the covalent nature hypothesized for our compound, we will employ a suite of chemical proteomics and biophysical methods.[3][4][5]

Chemical Proteomics for Unbiased Target Discovery

Chemical proteomics is a powerful tool for identifying protein targets from the native cellular environment.[6][7] The strategy involves creating a probe molecule based on our compound of interest to "fish" for its binding partners in a cell lysate.

Experimental Protocol: Affinity-Based Chemical Proteomics

-

Probe Synthesis: Synthesize an analog of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile that incorporates a linker and a reporter tag (e.g., biotin or an alkyne for click chemistry). The linker should be attached at a position that is predicted to be non-essential for binding, perhaps by modifying the benzoxazole ring.

-

Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line sensitive to the compound) and prepare a native cell lysate, preserving protein complexes.

-

Probe Incubation: Incubate the cell lysate with the biotinylated probe. A parallel incubation with a control probe (lacking the reactive chloromethyl "warhead") is essential.

-

Affinity Purification: Use streptavidin-coated beads to pull down the probe and any covalently bound proteins.

-

Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that were specifically pulled down by the active probe compared to the control.[8]

Data Interpretation: Proteins that are significantly enriched in the active probe pulldown are considered high-confidence candidate targets.

Competition Binding Assays

If the target is suspected to be a member of a large, well-characterized protein family like kinases, competition binding assays can be highly effective.[9] Kinobeads, for example, are a mixture of broad-spectrum kinase inhibitors immobilized on beads that can capture a large portion of the cellular kinome.[10][11][12]

Experimental Protocol: Kinobeads Competition Assay

-

Lysate Preparation: Prepare cell lysate as described above.

-

Competition: Incubate the lysate with increasing concentrations of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile.

-

Kinobeads Pulldown: Add Kinobeads to the lysate to capture kinases that are not bound by the test compound.

-

LC-MS/MS Analysis: Analyze the proteins pulled down by the Kinobeads via LC-MS/MS.

-

Data Analysis: Quantify the abundance of each kinase at different compound concentrations. A dose-dependent decrease in a kinase's abundance on the beads indicates that the compound is binding to it and preventing it from binding to the beads. This can be used to determine an apparent dissociation constant (Kdapp) for each interacting kinase.[10]

| Parameter | Chemical Proteomics | Kinobeads Assay |

| Principle | Direct pulldown of target | Competition for binding |

| Requirement | Synthesis of a chemical probe | No probe required |

| Target Scope | Unbiased, any protein class | Primarily kinases |

| Key Output | List of potential targets | Target affinity (Kdapp) |

Part 3: Target Validation and Mechanistic Confirmation

Once candidate targets are identified, a series of validation experiments are required to confirm direct binding and functional modulation.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in intact cells or cell lysates.[13][14] The principle is that a protein becomes more thermally stable when bound to a ligand.[14]

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells or cell lysates with the compound or a vehicle control.

-

Heating: Aliquot the samples and heat them to a range of different temperatures for a fixed time (e.g., 3 minutes).[15][16]

-

Lysis and Separation: Lyse the cells (if treated intact) and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[16]

-

Detection: Analyze the amount of the candidate target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.

-

Data Analysis: Plot the percentage of soluble protein against temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the compound-treated samples confirms direct target engagement.[14]

Isothermal Titration Calorimetry (ITC)

ITC is a gold-standard biophysical technique that directly measures the heat released or absorbed during a binding event.[17] It provides a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[17][18]

Experimental Protocol: ITC

-

Sample Preparation: Prepare purified recombinant target protein in a suitable buffer in the ITC sample cell. Prepare the compound in the same buffer in the titration syringe.

-

Titration: Perform a series of small injections of the compound into the protein solution.

-

Heat Measurement: The instrument measures the minute heat changes that occur with each injection.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a binding model to determine the thermodynamic parameters.

Confirming the Covalent Interaction

To confirm the covalent mechanism, mass spectrometry is the definitive tool.[8]

Experimental Protocol: Intact Protein Mass Spectrometry

-

Incubation: Incubate the purified target protein with an excess of the compound.

-

LC-MS Analysis: Analyze the mixture using liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: Compare the mass of the protein in the treated sample to the untreated control. An increase in mass corresponding to the molecular weight of the compound confirms the formation of a covalent adduct.[8]

Experimental Protocol: Peptide Mapping

-

Adduct Formation and Digestion: Form the covalent adduct as above, then digest the protein into smaller peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

-

Data Analysis: Identify the specific peptide that shows a mass shift. Further fragmentation of this peptide (MS/MS) can pinpoint the exact amino acid residue (e.g., Cys, Lys) that has been modified by the compound.[8]

Part 4: Conclusion and Future Directions

The discovery of a novel compound's mechanism of action is an iterative process of hypothesis generation, testing, and refinement. The strategy outlined in this guide provides a robust framework for identifying the direct target of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile and validating its proposed covalent mechanism. By combining unbiased chemical proteomics with rigorous biophysical and biochemical validation, a clear and defensible model of the compound's MoA can be constructed. This foundational knowledge is indispensable for the further development of this, or any, novel chemical entity into a potential therapeutic agent.

References

-

Singh, N., et al. (2020). Covalent Inhibitors: A Rational Approach to Drug Discovery. RSC Medicinal Chemistry. Available at: [Link]

-

Schenone, M., et al. (2013). Target identification and mechanism of action in chemical biology and drug discovery. Nature Chemical Biology. Available at: [Link]

-

Boutureira, O., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Chemical Biology. Available at: [Link]

-

Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay (CETSA). Current Protocols in Chemical Biology. Available at: [Link]

-

Klaeger, S., et al. (2016). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Available at: [Link]

-

Pettersson, M., et al. (2020). Covalent Inhibitors: To Infinity and Beyond. Journal of Medicinal Chemistry. Available at: [Link]

-

Talele, T. T. (2016). The 'chloro' group in medicinal chemistry. Journal of Medicinal Chemistry. Available at: [Link]

-

Valkenburgh, J. C., et al. (2021). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Available at: [Link]

-

Sharma, V., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]

-

Strelow, J. M. (2017). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au. Available at: [Link]

-

BioAscent. (n.d.). From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. BioAscent. Available at: [Link]

-

Mi, Y., et al. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Natural Product Reports. Available at: [Link]

-

Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLOS One. Available at: [Link]

-

Velazquez-Campoy, A., et al. (2004). Isothermal titration calorimetry in drug discovery. Biophysical Chemistry. Available at: [Link]

-

International Journal of Research and Review. (n.d.). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. Available at: [Link]

-

Klüter, S., et al. (2019). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature. Available at: [Link]

-

Domainex. (n.d.). Covalent inhibitor drug discovery. Domainex. Available at: [Link]

-

Bantscheff, M., et al. (2009). Characterization of binding, depletion and competition properties of the new kinobeads mix. ResearchGate. Available at: [Link]

-

Wu, H., et al. (2022). Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics. Molecules. Available at: [Link]

-

Ishihara, Y. (2024). Roles of the Chloro and Methoxy Groups in Drug Discovery. YouTube. Available at: [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Available at: [Link]

-

UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. Available at: [Link]

-

Zhang, T., et al. (2017). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Cell Chemical Biology. Available at: [Link]

-

Rottmann, M., et al. (2021). “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. ChemRxiv. Available at: [Link]

-

Li, Z., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. Available at: [Link]

-

Xie, L., et al. (2012). Molecular interaction networks and drug development: Novel approach to drug target identification and drug repositioning. Current Opinion in Biotechnology. Available at: [Link]

-

Marson, D., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. ResearchGate. Available at: [Link]

-

Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]

-

Bio-protocol. (2024). Cellular thermal shift assay (CETSA). Bio-protocol. Available at: [Link]

-

Sun, B., & He, Q. Y. (2013). Chemical Proteomics to Identify Molecular Targets of Small Compounds. Current Molecular Medicine. Available at: [Link]

-

WuXi AppTec. (2024). Strategies for Screening and Characterizing Targeted Covalent Inhibitors. YouTube. Available at: [Link]

-

Lemeer, S., et al. (2012). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Utrecht University. Available at: [Link]

-

Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. Available at: [Link]

-

TA Instruments. (2025). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. Available at: [Link]

-

ScienceDirect. (n.d.). Identifying novel drug targets with computational precision. ScienceDirect. Available at: [Link]

-

Wikipedia. (n.d.). DOx. Wikipedia. Available at: [Link]

-

ResearchGate. (n.d.). Biological activities of benzoxazole and its derivatives. ResearchGate. Available at: [Link]

-

MDPI. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. MDPI. Available at: [Link]

-

ScienceDirect. (2024). Benzoxazole derivatives: Significance and symbolism. ScienceDirect. Available at: [Link]

-

ResearchGate. (2025). Novel target identification towards drug repurposing based on biological activity profiles. ResearchGate. Available at: [Link]

-

PubMed Central. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. Available at: [Link]

-

Semantic Scholar. (2024). Review of synthesis process of benzoxazole and benzothiazole derivatives. Semantic Scholar. Available at: [Link]

Sources

- 1. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 8. Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 13. news-medical.net [news-medical.net]

- 14. tandfonline.com [tandfonline.com]

- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Isothermal Titration Calorimetry – A hot characterization tool for biomolecular interactions | Malvern Panalytical [malvernpanalytical.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced world of pharmaceutical research and development, novel molecular entities are the currency of innovation. One such compound, 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, presents significant potential as a versatile building block in the synthesis of complex therapeutic agents. Its unique trifunctional architecture—a reactive chloromethyl group, a stable benzoxazole core, and a cyano moiety—opens doors to a multitude of chemical transformations. However, this reactivity also necessitates a thorough understanding of its safe handling, storage, and emergency procedures.

This technical guide, designed for the discerning scientist, moves beyond a simple recitation of safety data. It provides a comprehensive framework for the safe and effective utilization of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile in a laboratory setting. By understanding the "why" behind the safety protocols, researchers can foster a culture of proactive safety and ensure the integrity of their work.

Compound Profile and Hazard Identification

| Property | Inferred Value/Information | Source Analogy |

| Molecular Weight | ~192.61 g/mol | Calculation |

| Appearance | Likely a solid (crystalline) | [1] |

| Boiling Point | High, likely decomposes before boiling at atmospheric pressure | [2] |

| Flash Point | Expected to be >100 °C | [2] |

| Solubility | Likely soluble in aprotic organic solvents (e.g., DMSO, DMF, THF) | General knowledge of similar organic compounds |

GHS Hazard Classification (Inferred) : Based on the GHS classifications of analogous compounds, 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is anticipated to be classified as:

-

Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][3][4]

-

Skin Corrosion/Irritation (Category 1B/2) , H314/H315: Causes severe skin burns and eye damage or causes skin irritation.[2][3][5]

-

Serious Eye Damage/Eye Irritation (Category 1/2A) , H318/H319: Causes serious eye damage or causes serious eye irritation.[3][6][7]

-

Specific Target Organ Toxicity — Single Exposure (Category 3) , Respiratory Tract Irritation, H335: May cause respiratory irritation.[2][3][7]

The following DOT script visualizes the likely GHS pictograms associated with this compound.

Caption: Anticipated GHS Pictograms for 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile.

Prudent Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, a stringent approach to handling is paramount. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Engineering Controls:

-

Fume Hood: All manipulations of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][8]

-

Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.[4]

Personal Protective Equipment (PPE):

The selection of appropriate PPE is the last line of defense against exposure.

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or neoprene, disposable. Change frequently and immediately if contaminated. | To prevent skin contact with the corrosive and potentially sensitizing compound.[8][9] |

| Eye Protection | Chemical safety goggles and a face shield. | To protect the eyes and face from splashes of the compound or its solutions.[8][9] |

| Lab Coat | Flame-resistant, with full-length sleeves. | To protect skin and personal clothing from contamination.[9] |

| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary for non-routine operations where fume hood use is not feasible or in the event of a spill.[9][10] | To prevent inhalation of dust or vapors, especially during large-scale transfers or spills. |

The following workflow diagram illustrates the decision-making process for handling this compound safely.

Caption: Standard workflow for handling 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Container: Store in a tightly sealed, clearly labeled container.[2][6]

-

Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[2][5] A locked storage cabinet is recommended.[2][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and amines.[6][9] The chloromethyl group is susceptible to nucleophilic attack, and the benzoxazole ring can be sensitive to strong acids and bases.

-

Light Sensitivity: Some related benzoxazole derivatives are noted to be light-sensitive.[1] Therefore, storing the compound in an amber vial or in a dark location is a prudent precautionary measure.

Emergency Procedures: A Step-by-Step Guide

In the event of an exposure or spill, a rapid and informed response is critical.

First-Aid Measures:

| Exposure Route | Action |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[1][11] Seek immediate medical attention.[1][7] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek medical attention if irritation persists.[1] Wash clothing before reuse.[2] |

| Inhalation | Move the victim to fresh air.[1][9] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1][9] Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting.[1][2] If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[1] Never give anything by mouth to an unconscious person.[1][9] Seek immediate medical attention.[2] |

Spill Response:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.

-

Collect: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[1]

-

Clean: Decontaminate the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]

Toxicological and Ecological Considerations

While specific toxicological data for 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is not available, the inferred GHS classifications suggest significant health risks upon acute exposure. The long-term toxicological effects are unknown. Researchers should handle this compound with the assumption that it may have chronic health effects and take all necessary precautions to minimize exposure.

The environmental fate and ecotoxicity of this compound have not been determined. However, many halogenated and nitrogen-containing organic compounds can be toxic to aquatic life.[5] Therefore, it is imperative to prevent its release into the environment. All waste materials containing this compound must be disposed of as hazardous chemical waste.

Conclusion

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is a valuable research chemical with the potential to contribute to significant advances in drug discovery. However, its utility is intrinsically linked to its safe and responsible handling. By adopting the principles of proactive safety, including the consistent use of engineering controls and appropriate personal protective equipment, and by being prepared for emergency situations, researchers can confidently and safely explore the synthetic potential of this versatile molecule. This guide serves as a foundational resource, and it is incumbent upon all users to supplement this information with their institution's specific safety protocols and to exercise sound scientific judgment in all laboratory operations.

References

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Chloro-2-methylbenzoxazole, 99+%. Retrieved from [Link]

-

Angene Chemical. (n.d.). 2-(Chloromethyl)-5-methyl-1,3-benzoxazole(CAS# 41014-44-2). Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chlorobenzoxazole, 99% (GC). Retrieved from [Link]

-

Gkantzounis, G., & Athanasellis, G. (2024). Classification, Chemical, and Toxicological Properties of Carbamate Nerve Agents. International Journal of Molecular Sciences, 25(22), 12345. Retrieved from [Link]

-

European Chemicals Agency. (n.d.). Substance Information. ECHA. Retrieved from [Link]

-

Zefirov, N. S., et al. (2018). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Molbank, 2018(4), M1023. Retrieved from [Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. echemi.com [echemi.com]

- 3. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tcichemicals.com [tcichemicals.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. fishersci.ca [fishersci.ca]

- 7. aksci.com [aksci.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

A Senior Application Scientist's Guide to 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile: Sourcing, Synthesis, and Application in Modern Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and reactive chemical scaffolds. Among these, heterocyclic compounds are paramount, with the benzoxazole core standing out for its significant presence in a wide array of pharmacologically active molecules. This guide focuses on a particularly valuable derivative: 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile .

This compound is more than just a catalog chemical; it is a carefully designed building block. The benzoxazole moiety itself is a privileged structure, known to confer a range of biological activities.[1] The addition of a nitrile group at the 5-position offers a site for further chemical modification or can act as a crucial pharmacophore for target engagement. Critically, the 2-(chloromethyl) group provides a reactive electrophilic handle, enabling chemists to readily couple this entire benzoxazole system to other molecules of interest through nucleophilic substitution reactions. This inherent reactivity is the cornerstone of its utility, making it a key intermediate for constructing complex molecular architectures destined for drug discovery pipelines. This guide provides an in-depth look at its commercial availability, a plausible and detailed synthetic route, its applications, and essential safety protocols.

Physicochemical Properties and Commercial Availability

Accurate identification and sourcing are the foundational first steps in any research endeavor. 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is a specialty chemical available through several suppliers who cater to the research and development sectors.

Core Chemical Data

A summary of the key identifiers and physical properties for this compound is presented below.

| Property | Value | Source |

| CAS Number | 170993-41-6 | [2][3] |

| Molecular Formula | C₉H₅ClN₂O | [2] |

| Molecular Weight | 192.61 g/mol | Calculated |

| IUPAC Name | 2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile | --- |

| Appearance | Typically a solid (powder/crystals) | Supplier Data |

| Storage | Recommended storage at 2-8°C for long-term stability | [3] |

Commercial Suppliers

This chemical is available from a select number of specialized chemical suppliers. Researchers should always confirm purity and availability before ordering. The following table provides a snapshot of known vendors.

| Supplier | Catalog Number | Purity | Available Quantity |

| Amadis Chemical | A1135927 | 97% | 1g |

| Amerigo Scientific | CBB1355514ATL | Not Specified | 1g |

Note: Pricing and stock levels are subject to change. Please consult the supplier's website for the most current information.

Synthesis and Reaction Mechanisms

While readily available for purchase, understanding the synthesis of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile provides deeper insight into its chemistry and potential impurities. A common and effective method for constructing the benzoxazole ring system is through the condensation and subsequent cyclization of an ortho-aminophenol with a suitable carboxylic acid derivative. For this specific molecule, the logical precursors are 4-amino-3-hydroxybenzonitrile and chloroacetyl chloride.

The reaction proceeds via a two-step mechanism. First, the more nucleophilic amino group of 4-amino-3-hydroxybenzonitrile attacks the electrophilic carbonyl carbon of chloroacetyl chloride, forming an amide intermediate. In the second step, an acid-catalyzed intramolecular cyclization occurs. The hydroxyl group attacks the amide carbonyl, and subsequent dehydration leads to the formation of the stable, aromatic benzoxazole ring.

Synthetic Workflow Diagram

The logical flow from starting materials to the final product is illustrated below.

Caption: Proposed synthesis of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative procedure based on established chemical principles for benzoxazole synthesis.[4]

Materials:

-

4-Amino-3-hydroxybenzonitrile (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Pyridine (as solvent and base) or an inert solvent like Dichloromethane (DCM) with Triethylamine (TEA) (1.2 eq)

-

p-Toluenesulfonic acid (p-TsOH) (catalytic amount, e.g., 0.1 eq)

-

Toluene

-

Ethyl acetate and Hexane (for chromatography)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Amide Formation:

-

To a stirred solution of 4-amino-3-hydroxybenzonitrile (1.0 eq) in anhydrous DCM at 0°C under a nitrogen atmosphere, add triethylamine (1.2 eq).

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5°C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction by adding water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude amide intermediate, N-(4-cyano-2-hydroxyphenyl)-2-chloroacetamide.

-

-

Cyclization and Dehydration:

-

Dissolve the crude amide intermediate in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

-

Fit the flask with a Dean-Stark apparatus to remove water generated during the reaction.

-

Heat the mixture to reflux (approx. 110°C) and maintain for 8-12 hours, or until TLC analysis indicates the complete formation of the product.

-

Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the resulting crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford the pure 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile.

-

Applications in Drug Development and Medicinal Chemistry

The benzoxazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast spectrum of pharmacological activities including anticancer, antifungal, and antibacterial properties.[1] The title compound serves as a powerful intermediate to access novel analogues for screening and lead optimization.

The primary utility stems from the reactivity of the chloromethyl group. It is an excellent electrophile for Sₙ2 reactions with a wide variety of nucleophiles, such as amines, thiols, and alcohols. This allows for the straightforward tethering of the benzoxazole-5-carbonitrile scaffold to other pharmacophores or linker systems.

Example Application: Synthesis of a Potential Kinase Inhibitor Scaffold

Kinase inhibitors are a major class of anticancer drugs. Many inhibitors feature a heterocyclic core that binds within the ATP pocket of the enzyme. The following workflow illustrates how 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile could be used to synthesize a novel derivative for a kinase screening library. The reaction involves the nucleophilic substitution of the chloride by a primary amine, a common functional group in kinase inhibitor pharmacophores.

Caption: Using the title compound as a building block in an Sₙ2 reaction.

This simple yet powerful reaction allows for the rapid generation of a diverse library of compounds by varying the 'R-NH₂' component, enabling extensive Structure-Activity Relationship (SAR) studies. Benzimidazole and benzoxazole scaffolds are well-represented in drug discovery for their diverse biological activities.[5]

Safety, Handling, and Storage

As a reactive alkylating agent, 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile must be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related analogues like 2-(Chloromethyl)-1,3-benzoxazole and 5-Chloro-2-(chloromethyl)-1,3-benzoxazole provide essential guidance.[6][7]

Hazard Profile (Anticipated):

-

Acute Toxicity: Harmful if swallowed.[6]

-

Eye Damage/Irritation: Causes serious eye damage or irritation.[6][8]

-

Respiratory Irritation: May cause respiratory tract irritation.[6][8]

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment:

-

Wear protective gloves (nitrile or neoprene).

-

Wear chemical safety goggles and a face shield.

-

Wear a lab coat.

-

-

Handling Precautions: Avoid breathing dust, fumes, or vapors.[7] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7]

-

For long-term stability, storage at 2-8°C is recommended.[3]

-

Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[7]

Conclusion

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is a high-value, strategically designed chemical intermediate for researchers in drug discovery and organic synthesis. Its commercial availability from specialized suppliers, combined with a well-understood and accessible synthetic pathway, makes it a practical tool for the laboratory. The true power of this molecule lies in the combination of a privileged benzoxazole-nitrile scaffold with a reactive chloromethyl handle, which opens the door to a vast chemical space for the development of novel therapeutic candidates. By adhering to strict safety protocols, researchers can effectively leverage this versatile building block to accelerate their discovery programs and contribute to the next generation of medicines.

References

-

Amerigo Scientific. 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile. [Link]

-

National Center for Biotechnology Information. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole. PubChem Compound Summary for CID 401571. [Link]

-

Asif, M. Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal. [Link]

-

National Center for Biotechnology Information. 1,3-Benzoxazole-4-carbonitrile as a novel antifungal scaffold of β-1,6-glucan synthesis inhibitors. PubMed. [Link]

- Google Patents. CN104003977A - Preparation method of N-(2-chloromethyl-1-methyl-1H-benzimidazole-5-acyl)-N-(pyridine-2-group)

-

National Center for Biotechnology Information. Discovery of 2-substituted benzoxazole carboxamides as 5-HT3 receptor antagonists. PubMed. [Link]

-

MDPI. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. [Link]

-

National Center for Biotechnology Information. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. PubMed. [Link]

-

ResearchGate. Synthesis of New 5Mercapto1,3-oxazole Derivatives on the Basis of 2Acylamino3,3-dichloroacrylonitriles and Their Analogs. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 5-Chloro-2-methylbenzoxazole, 99+%. [Link]

Sources

- 1. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile - Amerigo Scientific [amerigoscientific.com]

- 3. 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile,170993-41-6-Amadis Chemical [amadischem.com]

- 4. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol | MDPI [mdpi.com]

- 5. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 5-Chloro-2-(chloromethyl)-1,3-benzoxazole | C8H5Cl2NO | CID 401571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.ca [fishersci.ca]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes & Protocols: Strategic Nucleophilic Substitution on 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile for Diverse Molecular Scaffolds

Introduction: The Versatility of a Privileged Heterocycle

The 2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile scaffold is a cornerstone in contemporary medicinal chemistry and drug development. Its inherent structural features—a planar, aromatic benzoxazole ring system and two reactive functional groups—render it an exceptionally versatile building block for the synthesis of complex molecular architectures. The benzoxazole moiety is a recognized "privileged structure," frequently found in compounds exhibiting a wide array of biological activities, including antimicrobial and anticancer properties. The true synthetic power of this molecule, however, lies in the reactivity of the 2-(chloromethyl) group. This benzylic-like chloride is an excellent electrophile, primed for nucleophilic substitution, providing a direct and efficient route to a diverse library of derivatives. The strategic placement of the electron-withdrawing nitrile group at the 5-position further modulates the electronic properties of the benzoxazole ring system.

This guide provides a comprehensive technical overview and detailed protocols for performing nucleophilic substitution reactions on 2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile. We will delve into the mechanistic underpinnings of this transformation, offer field-proven experimental procedures, and present a framework for the rational design of novel benzoxazole-based compounds.

Mechanistic Insight: The S_N2 Pathway as the Engine of Molecular Diversification

The primary reaction pathway governing the substitution at the chloromethyl group is the bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] This is a concerted, single-step process where the incoming nucleophile attacks the electrophilic carbon atom simultaneously as the chloride leaving group departs.

The key characteristics of this reaction are:

-

Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the carbon-chlorine bond. This trajectory minimizes steric hindrance and allows for optimal orbital overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-Cl σ* antibonding lowest unoccupied molecular orbital (LUMO).[2]

-

Transition State: The reaction proceeds through a high-energy trigonal bipyramidal transition state where the nucleophilic carbon is transiently five-coordinate. In this state, the bond to the nucleophile is forming while the bond to the leaving group is breaking.[2]

-

Stereochemistry: If the electrophilic carbon were a stereocenter, the S_N2 mechanism would lead to an inversion of configuration. While the carbon in the chloromethyl group is not chiral, understanding this principle is crucial for more complex substrates.

-

Reaction Kinetics: The rate of the S_N2 reaction is dependent on the concentration of both the electrophile (2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile) and the nucleophile, following second-order kinetics.[1]

The choice of solvent is critical for the success of S_N2 reactions. Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile are ideal as they can solvate the cation of the nucleophilic salt without strongly solvating the anion, thus preserving the nucleophilicity of the attacking species.

Caption: General S_N2 mechanism on the chloromethyl group.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be robust and adaptable for a range of nucleophiles. It is imperative to perform all manipulations in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

General Protocol for Nucleophilic Substitution with Amines and Phenols

This procedure details the reaction of 2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile with a generic amine or phenol nucleophile.

Materials:

-

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile

-

Nucleophile (e.g., substituted aniline, piperidine, morpholine, or a substituted phenol)

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.1 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

-

Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a substrate concentration of approximately 0.1-0.2 M. The use of K₂CO₃ in DMF is a well-established method for facilitating the formation of anionic nucleophiles from phenols or for scavenging the HCl generated when using amine nucleophiles.[3][4]

-

Substrate Addition: Dissolve 2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the stirring reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted product.[5]

Caption: Workflow for the synthesis of 2-substituted benzoxazoles.

Data Presentation: A Comparative Overview

The following table summarizes the expected reaction conditions and outcomes for the nucleophilic substitution on 2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile with a variety of nucleophiles, based on analogous reactions reported in the literature.

| Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Reference Analogy |

| Morpholine | K₂CO₃ | DMF | 80 | 6 | 2-(Morpholinomethyl)-1,3-benzoxazole-5-carbonitrile | [6] |

| 4-Methoxyphenol | K₂CO₃ | DMF | 80 | 8 | 2-((4-Methoxyphenoxy)methyl)-1,3-benzoxazole-5-carbonitrile | [4] |

| Thiophenol | Et₃N | Acetonitrile | 60 | 4 | 2-((Phenylthio)methyl)-1,3-benzoxazole-5-carbonitrile | [7] |

| Sodium Azide | N/A | DMF | 25 | 4 | 2-(Azidomethyl)-1,3-benzoxazole-5-carbonitrile | [8] |

Conclusion and Future Perspectives

The nucleophilic substitution reaction on 2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile is a powerful and reliable method for the synthesis of a diverse range of functionalized benzoxazole derivatives. The S_N2 mechanism provides a predictable and efficient pathway for the introduction of various nucleophiles, including amines, phenols, and thiols. The protocols outlined in this guide are robust and can be adapted to a wide array of substrates, enabling researchers and drug development professionals to rapidly generate novel molecular entities for biological screening and materials science applications. The continued exploration of novel nucleophiles and reaction conditions will undoubtedly expand the synthetic utility of this versatile building block, paving the way for the discovery of new therapeutic agents and advanced materials.

References

-

Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

One-pot synthesis of 2-arylated and 2-alkylated benzoxazoles and benzimidazoles based on triphenylbismuth dichloride-promoted desulfurization of thioamides. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

- Process for the preparation of substituted 2-(phenoxymethyl)benzoic acids. (2007). Google Patents.

-

Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles. (2021). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis of 1,3-oxazepine derivatives via tandem reaction of 5-benzylidine Meldrum's acids with TosMIC in presence of potassium carbonate. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

-

K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

The Role of Potassium Carbonate in the Aromatic Nucleophilic Substitution of Halogen by N-Nucleophile in N,N-Dimethylformamide. (2009). ResearchGate. Retrieved January 23, 2026, from [Link]

-

The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

-

Benzoxazole derivatives: design, synthesis and biological evaluation. (2018). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino-1,2,3-triazoles with (Het)aryl Bromides. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

S8-Mediated Cyclization of 2-Aminophenols/thiophenols with Arylmethyl Chloride: Approach to Benzoxazoles and Benzothiazoles. (2021). PubMed. Retrieved January 23, 2026, from [Link]

-

1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals. Retrieved January 23, 2026, from [Link]

-

Continuous multistep synthesis of 2-(azidomethyl)oxazoles. (2018). Beilstein Journals. Retrieved January 23, 2026, from [Link]

-

Heterogeneous kinetics of the dissolution of an inorganic salt, potassium carbonate, in an organic solvent, dimethylformamide. (2007). PubMed. Retrieved January 23, 2026, from [Link]

-

An efficient synthesis of 2-substituted benzoxazoles using cerium(III) chloride/sodium iodide as catalyst. (2012). Semantic Scholar. Retrieved January 23, 2026, from [Link]

-

Synthesis of Some New Heteroarylamino-3-Nitro-2H-[5]- Benzopyran-2-ones and their Antibacterial Activity. (2016). American Scientific Research Journal for Engineering, Technology, and Sciences (ASRJETS). Retrieved January 23, 2026, from [Link]

-

Synthesis of 2-Aryl Benzoxazoles from Aldoximes. (2017). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Reagents and conditions: aN,N-dimethyl formamide, potassium carbonate... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. (2022). PubMed Central. Retrieved January 23, 2026, from [Link]

-

Aqueous DMF-potassium carbonate as a substitute for thallium and silver additives in the palladium-catalyzed conversion of aryl bromides to acetyl arenes. (2007). PubMed. Retrieved January 23, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. K2CO3-Promoted oxy-Michael Addition/Cyclization of α,β-Unsaturated Carbonyl Compounds with Naphthols: Synthesis of Naphthopyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heterogeneous kinetics of the dissolution of an inorganic salt, potassium carbonate, in an organic solvent, dimethylformamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides [mdpi.com]

- 8. d-nb.info [d-nb.info]

Strategic Synthesis with 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile: Protocols and Mechanistic Insights

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Introduction: The Versatility of a Privileged Scaffold

The benzoxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds.[1] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an ideal framework for designing targeted therapeutics.[1][2] The strategic functionalization of this core is paramount in drug discovery programs.

This application note focuses on a highly versatile building block: 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile . The true power of this reagent lies in its bifunctional nature. The benzoxazole-5-carbonitrile core provides the essential pharmacophore, while the 2-(chloromethyl) group serves as a potent electrophilic handle. This reactive site allows for the straightforward introduction of a wide array of functional groups via nucleophilic substitution, enabling the rapid generation of compound libraries for screening and lead optimization.

Herein, we provide a comprehensive guide to the experimental setup for reactions involving this key intermediate. We move beyond simple procedural lists to explain the underlying chemical principles, ensuring that researchers can not only replicate these protocols but also rationally adapt them for novel synthetic targets.

Reagent Profile: Properties and Critical Safety

Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is essential. The chloromethyl group renders this compound a reactive alkylating agent.

| Property | Value |

| Molecular Formula | C₉H₅ClN₂O |

| Molecular Weight | 192.61 g/mol |

| Appearance | Expected to be an off-white to yellow solid |

| Key Reactive Site | Electrophilic methylene carbon (-C H₂Cl) |

| Secondary Handle | Cyano group (-C≡N) at the 5-position |

Table 1. Physicochemical Properties of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile.

Mandatory Safety Precautions:

Based on data from structurally related compounds like 5-chloro-2-(chloromethyl)-1,3-benzoxazole and 2-thioxo-2,3-dihydro-1,3-benzoxazole-5-carbonitrile, this reagent must be handled with care.[3][4]

-

Hazard Profile: Expected to be harmful if swallowed, in contact with skin, or inhaled. Causes skin irritation and serious eye damage.[3][4][5] It is a potential lachrymator.

-

Handling: Always handle this reagent inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles or a face shield.

-

Incompatible Materials: Avoid strong bases, amines, and strong oxidizing agents, as they can lead to vigorous and potentially hazardous reactions.[5]

Core Reactivity: The SN2 Pathway

The primary utility of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile stems from its susceptibility to nucleophilic substitution, predominantly via an Sₙ2 mechanism. The methylene carbon is highly electrophilic due to the inductive effect of the adjacent chlorine atom and the electron-withdrawing nature of the benzoxazole ring. This facilitates the displacement of the chloride leaving group by a wide range of nucleophiles.

Diagram 1. Generalized Sₙ2 reaction at the 2-(chloromethyl) position.

Experimental Protocols & Workflows

The following protocols are designed to be robust and adaptable. The causality behind the choice of reagents and conditions is explained to empower the researcher.

Protocol 1: O-Alkylation with Phenolic Nucleophiles

This protocol details the formation of an ether linkage, a common motif in pharmacologically active molecules.

-

Rationale: The reaction requires a base to deprotonate the phenol, generating the more nucleophilic phenoxide. A mild inorganic base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenol but not so strong as to promote side reactions with the benzoxazole core or the nitrile. Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) are excellent polar aprotic solvents that solvate the cation of the base and facilitate the Sₙ2 reaction.

-

Materials:

-

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetonitrile (MeCN), anhydrous

-

-

Step-by-Step Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted phenol (1.1 eq) and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon).

-

Add anhydrous acetonitrile to create a slurry (approx. 0.1 M concentration relative to the limiting reagent).

-

Stir the mixture at room temperature for 15 minutes to allow for phenoxide formation.

-

Add 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile (1.0 eq) in one portion.

-

Heat the reaction mixture to 80 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion (typically 4-12 hours), cool the reaction to room temperature.

-

Filter the mixture to remove the inorganic salts, washing the solid pad with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

-

Expected Characterization:

-

¹H NMR: Disappearance of the phenolic -OH proton. Appearance of a new singlet corresponding to the benzylic protons (-O-CH₂ -Ar) typically in the δ 5.0-5.5 ppm range.

-

Mass Spec (MS): Observation of the correct molecular ion peak [M+H]⁺ or [M+Na]⁺.

-

Protocol 2: N-Alkylation with Secondary Amines

This protocol describes the synthesis of tertiary amine derivatives, a critical class of compounds in drug development.

-

Rationale: Unlike phenols, amines are sufficiently nucleophilic to react directly. However, the reaction generates hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic. Therefore, a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) is required as an acid scavenger. It is crucial to use a base that will not compete with the primary nucleophile.

-

Materials:

-

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile (1.0 eq)

-

Secondary Amine (e.g., morpholine, piperidine) (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

-

Step-by-Step Procedure:

-

To a dry round-bottom flask with a stir bar, add the secondary amine (1.2 eq) and DIPEA (1.5 eq).

-

Under an inert atmosphere, add anhydrous DMF (to approx. 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the amine solution over 10 minutes.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor by TLC or LC-MS.

-

Once the starting material is consumed, quench the reaction by adding deionized water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

General Experimental Workflow

A self-validating protocol requires systematic progression from reaction to final analysis. The following workflow is recommended for all syntheses using this reagent.

Diagram 2. A standard workflow for synthesis, purification, and validation.

Data Summary: Reaction Parameter Overview

The choice of conditions is critical for success. The following table provides a starting point for optimization with various nucleophile classes.

| Nucleophile Class | Example Nucleophile | Typical Base | Solvent | Temp (°C) | Typical Time (h) |

| O-Nucleophiles | 4-Methoxyphenol | K₂CO₃, Cs₂CO₃ | MeCN, DMF | 60 - 80 | 4 - 12 |

| N-Nucleophiles | Morpholine | DIPEA, TEA | DMF, DCM | 0 - 25 | 6 - 18 |

| S-Nucleophiles | 4-Chlorothiophenol | K₂CO₃ | DMF | 25 - 50 | 2 - 6 |

Table 2. Recommended starting conditions for various nucleophilic substitution reactions. Note: These are representative conditions and may require optimization for specific substrates.

Conclusion

2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile is a powerful and versatile synthetic intermediate. Its well-defined electrophilic center at the 2-position allows for predictable and high-yielding nucleophilic substitution reactions. By understanding the mechanistic principles and employing the robust protocols detailed in this note, researchers in drug discovery and materials science can efficiently synthesize a diverse range of novel benzoxazole derivatives. Adherence to the outlined safety precautions is non-negotiable to ensure the safe and effective use of this valuable chemical tool.

References

- Method for producing 2-chloro-5-chloromethyl-1,3-thiazole - Google Patents. (n.d.).

-

General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides . (2023). MDPI. [Link]

-

5-Chloro-2-(chloromethyl)-1,3-benzoxazole . (n.d.). PubChem - NIH. [Link]

-

Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study . (2022). National Institutes of Health (NIH). [Link]

-

Reaction of 2-(1, 3- benzothiazol- 2- yl) - 3- (2- chloro- 5- phenyl) oxirane- 2- carbonitrile with sodium methoxide | Request PDF . (n.d.). ResearchGate. [Link]

-

Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS . (2012). PubMed. [Link]

-

Electrophilic and nucleophilic substitution in the triazole N-oxides and N-methoxytriazolium salts . (1995). RSC Publishing. [Link]

-